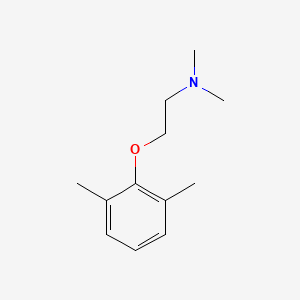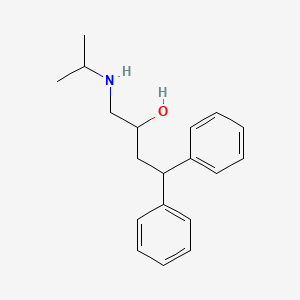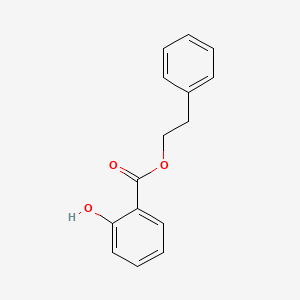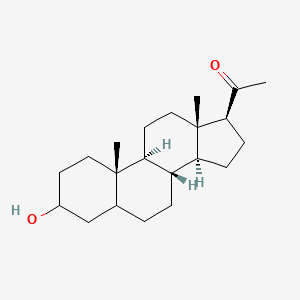
(2R,3S)-3-methylmalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-methylmalic acid is a chiral organic compound with the molecular formula C5H8O5 It is a stereoisomer of malic acid, which is a naturally occurring compound found in various fruits The (2R,3S) configuration refers to the specific spatial arrangement of the atoms around the chiral centers in the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methylmalic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the enantioselective reduction of a suitable precursor, such as a keto acid, can yield the desired stereoisomer. Catalysts such as chiral ligands or enzymes are often used to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or yeast, can be engineered to produce the compound through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound, often involving steps like filtration, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-methylmalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The carboxyl groups in the molecule can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-methylmalic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study enzyme mechanisms and metabolic pathways involving chiral intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of chiral catalysts, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (2R,3S)-3-methylmalic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic cycles or transport proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malic Acid: A naturally occurring compound with similar structure but different stereochemistry.
Isocitric Acid: Another chiral compound involved in the citric acid cycle, with different functional groups and stereochemistry.
Tartaric Acid: A chiral dicarboxylic acid with applications in food and pharmaceuticals.
Uniqueness
(2R,3S)-3-methylmalic acid is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers. This uniqueness makes it valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution.
Propriétés
Numéro CAS |
152204-30-3 |
|---|---|
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
Clé InChI |
NPYQJIHHTGFBLN-STHAYSLISA-N |
SMILES |
CC(C(C(=O)O)O)C(=O)O |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]-](/img/structure/B1218945.png)








